molecular formula C3H10N6O3 B12517323 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate CAS No. 817177-72-3

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate

Cat. No.: B12517323
CAS No.: 817177-72-3
M. Wt: 178.15 g/mol
InChI Key: UKYPISCGNUXJBU-UHFFFAOYSA-O
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Description

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound belongs to the class of tetrazoles, which are known for their diverse chemical properties and applications in various scientific domains.

Preparation Methods

The synthesis of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-amino-4,5-dimethyl-1H-tetrazole with nitric acid to form the nitrate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted tetrazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, especially for its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants due to its energetic properties.

Mechanism of Action

The mechanism by which 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium nitrate can be compared with other tetrazole derivatives, such as:

    1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Known for its use in catalysis and material science.

    2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: Evaluated for antimicrobial potential.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of specialized applications.

Properties

CAS No.

817177-72-3

Molecular Formula

C3H10N6O3

Molecular Weight

178.15 g/mol

IUPAC Name

4,5-dimethyl-1,5-dihydrotetrazol-1-ium-1-amine;nitrate

InChI

InChI=1S/C3H9N5.NO3/c1-3-7(2)5-6-8(3)4;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1

InChI Key

UKYPISCGNUXJBU-UHFFFAOYSA-O

Canonical SMILES

CC1[NH+](N=NN1C)N.[N+](=O)([O-])[O-]

Origin of Product

United States

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